8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H10ClNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid typically involves the reaction of 8-chloroquinoline with 3-hydroxybenzaldehyde under specific conditions. One common method involves the use of a Friedländer synthesis, where the starting materials are heated in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress pathways, leading to its anti-inflammatory or antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
8-Chloroquinoline: Lacks the hydroxyphenyl and carboxylic acid groups.
2-(3-Hydroxyphenyl)quinoline: Lacks the chlorine atom.
Quinoline-4-carboxylic acid: Lacks the chlorine and hydroxyphenyl groups.
Uniqueness
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the chlorine atom and the hydroxyphenyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a therapeutic agent or a building block for the synthesis of more complex molecules.
Properties
IUPAC Name |
8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-13-6-2-5-11-12(16(20)21)8-14(18-15(11)13)9-3-1-4-10(19)7-9/h1-8,19H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDRLEUXWCWYNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405473 |
Source
|
Record name | 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669739-31-5 |
Source
|
Record name | 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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